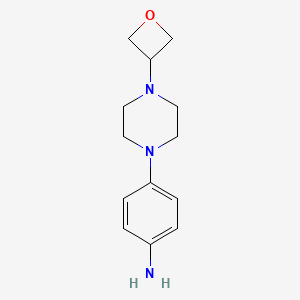

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

Cat. No. B1429149

Key on ui cas rn:

1395030-33-7

M. Wt: 233.31 g/mol

InChI Key: NSMYDEYAHKTAGB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09290505B2

Procedure details

X-ray powder diffraction (XRPD) analysis of the monomesylate (MSA) and succinate forms of the compound of Example 2 herein were conducted on a diffractometer (PANanalytical XPERT-PRO, PANalytical B.V., Almelo, Netherlands) using copper radiation (Cu Kα, λ=1.5418 Å). Samples were prepared for analysis by depositing the powdered sample in the center of an aluminum holder equipped with a zero background plate. The generator was operated at a voltage of 45 kV and amperage of 40 mA. Slits used were Soller 0.02 rad., antiscatter 1.0°, and divergence. The sample rotation speed was 2 sec. Scans were performed from 2 to 40° 2-theta. Data analysis was performed by X'Pert Highscore version 2.2c (PANalytical B.V., Almelo, Netherlands) and X'Pert data viewer version 1.2d (PANalytical B.V., Almelo, Netherlands). The XRPD patterns for Mono MSA Forms I & II were obtained using the instrument setting as follows: 45 KV, 40 mA, Cu Kα, λ=1.5418 Å, scan range 2.-40°, step size 0.0167°, counting time: 15.875 s. The XRPD patterns for Succinate Forms I & II were obtained using the instrument setting as follows: 45 KV, 40 mA, Cu Kα, λ=1.5418 Å, scan range 2.-40°, step size 0.0084°, counting time: 95.250 s.

[Compound]

Name

monomesylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

XPERT-PRO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

40

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

2.2c

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

1.2d

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)CCC([O-])=O.C(O)(=O)CCC(O)=O.NC1N=C(C2N=C([NH:33][C:34]3[CH:39]=[CH:38][C:37]([N:40]4[CH2:45][CH2:44][N:43]([CH:46]5[CH2:49][O:48][CH2:47]5)[CH2:42][CH2:41]4)=[CH:36][CH:35]=3)C3N(C=CN=3)C=2)C=NC=1.[Al]>[Cu]>[O:48]1[CH2:49][CH:46]([N:43]2[CH2:42][CH2:41][N:40]([C:37]3[CH:38]=[CH:39][C:34]([NH2:33])=[CH:35][CH:36]=3)[CH2:45][CH2:44]2)[CH2:47]1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

monomesylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[O-])(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)O)(=O)O.NC1=CN=CC(=N1)C=1N=C(C=2N(C1)C=CN2)NC2=CC=C(C=C2)N2CCN(CC2)C2COC2

|

Step Four

[Compound]

|

Name

|

XPERT-PRO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Six

[Compound]

|

Name

|

40

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

2.2c

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

1.2d

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Samples were prepared for analysis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a zero background plate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

antiscatter 1.0°, and divergence

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were performed from 2 to 40°

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |